tert-Butyl 2-(((3-cyanopyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(((3-cyanopyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a thioether-linked 3-cyanopyridine moiety. Its structural uniqueness lies in the combination of a pyrrolidine ring, a sulfur-containing methyl bridge, and a cyano-substituted pyridine, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-[(3-cyanopyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-9-5-7-13(19)11-22-14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUEXLVXGXIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119407 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-cyano-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-84-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-cyano-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-cyano-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(((3-cyanopyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate (CAS No. 1353978-84-3) is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a thioether moiety linked to a cyanopyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.42 g/mol. The structural features include:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring.
- Thioether Group : Contributes to the compound's reactivity and potential biological interactions.
- Cyanopyridine Moiety : Imparts specific biological activities related to enzyme inhibition and receptor interaction.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways.
- Anticancer Properties : There is emerging evidence that compounds containing pyrrolidine and thioether groups can exhibit anticancer activity by interfering with cancer cell signaling pathways.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and binding affinity studies are employed to predict how this compound interacts with enzymes and receptors.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various targets, including acetylcholinesterase (AChE) and other relevant enzymes. The results indicate that:
- The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these proteins, which is essential for its inhibitory activity .
Comparative Analysis
A comparison with structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate | Contains a thioxo group instead of thioether | May exhibit different reactivity due to sulfur oxidation state |
| tert-butyl 3-(3-cyanopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Features an ether linkage instead of thioether | Potentially different biological activity due to oxygen vs. sulfur |
Comparison with Similar Compounds
Structural Analogues from Pyridine Catalogs (–11)
Several pyridine derivatives share structural motifs with the target compound, particularly the tert-butyl pyrrolidine-1-carboxylate framework. Key comparisons include:
Key Observations :
- Substituent Effects: The 3-cyano group may act as an electron-withdrawing moiety, influencing reactivity and binding interactions. In contrast, bromo or iodo substituents in analogs contribute to higher molecular weights and steric effects .
- Polarity: Methoxy or hydroxymethyl groups in analogs enhance solubility, whereas the cyano group in the target compound may reduce it .
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl 2-(((3-cyanopyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate?
- Methodology : Synthesis typically involves multi-step strategies:
- Step 1 : Coupling of 3-cyanopyridine-2-thiol with a pyrrolidine derivative via a methylene spacer. Thiomethylation reactions using reagents like NaSH or thiourea can introduce the thioether linkage .
- Step 2 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group via Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Key Conditions : Optimize reaction time and temperature (e.g., 0–20°C for coupling, room temperature for Boc protection) to prevent side reactions like oxidation of the thioether .
Q. How is the compound characterized after synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Chromatography : HPLC or flash chromatography ensures purity (>95%) and resolves stereoisomers if present .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications :
- Scaffold for Kinase Inhibitors : The pyrrolidine-thioether-pyridine core mimics ATP-binding motifs in kinases, making it a candidate for structure-activity relationship (SAR) studies .
- Protease Inhibition : The cyano group can act as a warhead in covalent inhibitors targeting cysteine proteases .
Advanced Research Questions
Q. How can enantioselectivity be optimized during synthesis?
- Strategies :
- Chiral Catalysts : Use enantioselective iridacycle complexes (e.g., Ir-based catalysts) for asymmetric cyclization of intermediates .
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans auxiliaries) during key steps, followed by removal .
- Resolution Techniques : Chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis .
Q. How to address contradictory data in reaction yields or purity?
- Troubleshooting :
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DCM), catalyst batch, and moisture control .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation of thioether to sulfone) and adjust reducing agents (e.g., NaBH) .
- Kinetic Studies : Vary temperature and monitor reaction progress via TLC to identify optimal conditions .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Approaches :
- Docking Simulations : Molecular docking (AutoDock Vina) models interactions with kinase domains using the pyridine ring as an anchor .
- DFT Calculations : Predict regioselectivity of nucleophilic attacks on the cyano group or thioether .
- MD Simulations : Assess stability of Boc-deprotected intermediates in aqueous environments .
Q. How does the tert-butyl group influence stability and reactivity?
- Role of Boc Group :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
